![molecular formula C12H17BrN2O3S B14147437 2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide CAS No. 333448-12-7](/img/structure/B14147437.png)
2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide is a chemical compound with a complex structure that includes a brominated phenyl group, a methanesulfonyl group, and an isopropyl-acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide typically involves multiple steps. One common method includes the following steps:
Methanesulfonylation: The addition of a methanesulfonyl group to the brominated phenyl ring.
Amidation: The reaction of the methanesulfonylated bromophenyl compound with isopropylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using the same steps as in laboratory synthesis but optimized for efficiency and yield. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in specific chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the methanesulfonyl group can form covalent bonds with nucleophilic sites. This dual interaction can inhibit enzyme activity or modulate protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(3-Chloro-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide: Similar structure but with a chlorine atom instead of bromine.
2-[(3-Methyl-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide: Similar structure but with a methyl group instead of bromine.
2-[(3-Nitro-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide: Similar structure but with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide imparts unique reactivity and biological activity compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s interaction with biological targets and its overall chemical reactivity.
Properties
CAS No. |
333448-12-7 |
|---|---|
Molecular Formula |
C12H17BrN2O3S |
Molecular Weight |
349.25 g/mol |
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C12H17BrN2O3S/c1-9(2)14-12(16)8-15(19(3,17)18)11-6-4-5-10(13)7-11/h4-7,9H,8H2,1-3H3,(H,14,16) |
InChI Key |
SRPTWFGOVRACKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


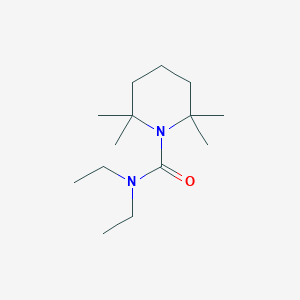
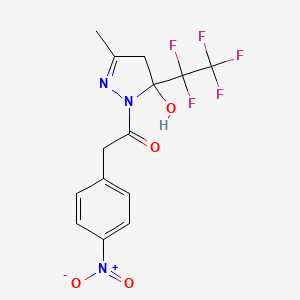
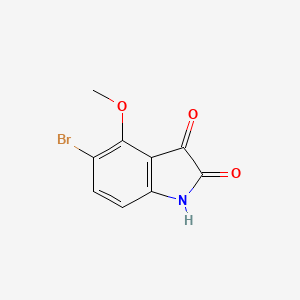

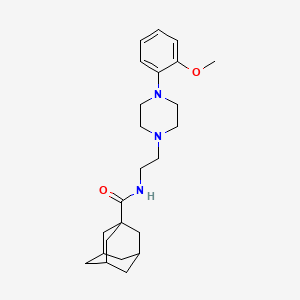
![1-Amino-5-propan-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid](/img/structure/B14147389.png)
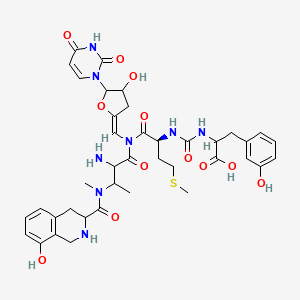
![methyl 4-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxidanyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxidanyl-4-oxidanylidene-butanoate](/img/structure/B14147400.png)
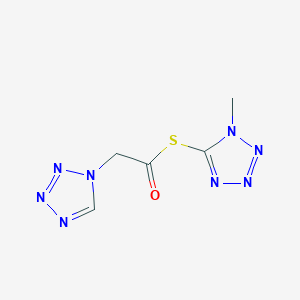
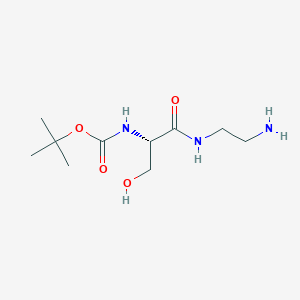
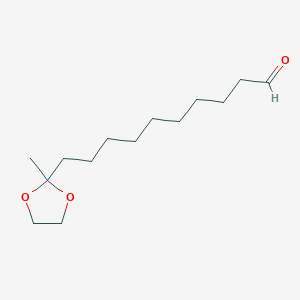
![(3E)-2-hydroxy-7-methoxy-3-{[(4-methoxyphenyl)amino]methylidene}-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one](/img/structure/B14147416.png)
![Morpholine, 2-[(2-ethoxyphenyl)methoxy]-4-(phenylmethyl)-](/img/structure/B14147422.png)
![4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14147425.png)
